1h-Pyrimido[4,5-e][1,4]diazepine
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Overview
Description
1H-Pyrimido[4,5-e][1,4]diazepine is a heterocyclic compound that features a fused ring system combining pyrimidine and diazepine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrimido[4,5-e][1,4]diazepine can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions . Another method includes the Schmidt ring expansion reaction of 4-piperidone with hydrazoic acid . These reactions typically require specific conditions such as the use of potassium carbonate in N,N-dimethylformamide (DMF) and refluxing in ethanol .
Industrial Production Methods: Industrial production of this compound derivatives often involves multi-step synthesis processes that ensure high yield and purity. These methods may include one-pot synthesis strategies to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrimido[4,5-e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include potassium carbonate, DMF, and hydrazoic acid . Conditions such as refluxing and the use of specific solvents are also crucial for successful reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazoic acid can produce N1-alkyl-1,4-diazepin-5-ones .
Scientific Research Applications
1H-Pyrimido[4,5-e][1,4]diazepine has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Derivatives of this compound have shown potential as anticancer, antimicrobial, and anti-inflammatory agents
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrimido[4,5-e][1,4]diazepine involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit Aurora A/B kinases and the Kinase Insert Domain-containing Receptor (KDR), which play essential roles in cancer cell proliferation . The compound induces G2/M cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrimido[4,5-e][1,4]diazepine can be compared with other similar compounds such as:
Pyrazolo[4,3-b]pyrimido[4,5-e][1,4]diazepine: This compound also exhibits multi-targeted inhibition of kinases and has potential anticancer activities.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine: This compound has been synthesized for its antiproliferative activities against cancer cell lines.
The uniqueness of this compound lies in its specific ring structure and its ability to serve as a versatile scaffold for the development of various biologically active derivatives.
Properties
Molecular Formula |
C7H6N4 |
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Molecular Weight |
146.15 g/mol |
IUPAC Name |
9H-pyrimido[4,5-e][1,4]diazepine |
InChI |
InChI=1S/C7H6N4/c1-2-10-7-6(3-8-1)4-9-5-11-7/h1-5H,(H,9,10,11) |
InChI Key |
UFUOHTTUDYJXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CN=CN=C2N1 |
Origin of Product |
United States |
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